molecular formula C6H13NO2S B1527207 N-(2-methanesulfonylethyl)cyclopropanamine CAS No. 947723-53-7

N-(2-methanesulfonylethyl)cyclopropanamine

Cat. No.: B1527207
CAS No.: 947723-53-7
M. Wt: 163.24 g/mol
InChI Key: CZELEQBIQIGLCK-UHFFFAOYSA-N
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Description

N-(2-methanesulfonylethyl)cyclopropanamine, also known as N-Me-3-CPA, is a cyclic amine compound. It has a molecular formula of C6H13NO2S and a molecular weight of 163.24 g/mol .


Molecular Structure Analysis

The molecule contains a total of 23 bonds, including 10 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 three-membered ring, 1 secondary amine (aliphatic), and 1 sulfone .

Scientific Research Applications

Catalytic and Enantioselective Cyclopropanation

One notable application involves the catalytic, enantioselective cyclopropanation of allylic alcohols, employing N,N-bis(methanesulfonyl) derivatives as chiral promoters. This methodology highlights the importance of cyclopropanes as significant motifs in medicinal chemistry, showcasing their broad utility in creating lead-like compounds and fragments for drug discovery. The process emphasizes critical experimental features for efficient cyclopropanation, including the use of ethylzinc alkoxide of the allylic alcohol as the substrate and the formation of the zinc complex of the promoter for achieving high stereoselectivity independent of olefin geometry (Denmark & O'Connor, 1997).

Divergent Synthesis of Cyclopropane-Containing Compounds

The divergent synthesis of cyclopropane-containing lead-like compounds, fragments, and building blocks utilizes a cobalt-catalyzed cyclopropanation strategy. This approach provides a versatile pathway to design and derive compounds fitting desirable chemical spaces for drug discovery. The process demonstrates how cyclopropanes serve as critical design elements in medicinal chemistry, offering a scaffold for the development of a wide range of pharmacologically active agents (Chawner, Cases-Thomas, & Bull, 2017).

Cyclopropenone Catalyzed Substitution Reactions

Cyclopropenone-catalyzed nucleophilic substitution of alcohols by methanesulfonate ion represents an innovative alternative to traditional substitution reactions. This method avoids the use of azodicarboxylates and the generation of undesired byproducts, showcasing cyclopropenone's utility in synthesizing compounds with complex functionalities without the drawbacks associated with traditional methods (Nacsa & Lambert, 2013).

Stereochemistry in Cyclopropane Derivatives

The study of stereoselective cyclopropanation reactions underscores the cyclopropane motif's significance in organic synthesis, particularly in generating compounds with specific stereochemical configurations. These reactions play a pivotal role in synthesizing natural products and testing the bonding features of cycloalkanes, further emphasizing the versatility of cyclopropane derivatives in synthetic organic chemistry (Lebel, Marcoux, Molinaro, & Charette, 2003).

Safety and Hazards

The safety precautions for handling N-(2-methanesulfonylethyl)cyclopropanamine include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product . It should be stored away from heat/sparks/open flames/hot surfaces .

Properties

IUPAC Name

N-(2-methylsulfonylethyl)cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c1-10(8,9)5-4-7-6-2-3-6/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZELEQBIQIGLCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCNC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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